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molecular formula C13H18N2O2 B1270722 (R)-1-Cbz-3-aminopiperidine CAS No. 1044560-96-4

(R)-1-Cbz-3-aminopiperidine

Cat. No. B1270722
M. Wt: 234.29 g/mol
InChI Key: PBFBPDLWODIXHK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273028B2

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1 g, 2.99 mmol) was treated with Dioxane.HCl (30 mL) at 0° C. The reaction mixture was stirred at rt for 1 h. After completion of the reaction mixture, the solvent was removed under vacuo and the residue was dissolved in H2O (10 mL). The aqueous layer was treated with solid Na2CO3 until effervescence ceases and the solution was extracted with EtOAc (3×25 mL). The combined organic layer was dried over Na2SO4, concentrated to yield titled intermediate (700 mg, 92%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.41-7.25 (m, 5H), 5.08 (s, 2H), 3.95-3.78 (m, 2H), 3.22 (bs, 2H), 2.82-2.75 (m, 1H), 2.61-2.45 (m, 2H), 1.82-1.78 (m, 1H), 1.69-1.59 (m, 1H), 1.40-1.33 (m, 1H), 1.22-1.10 (m, 1H). ES-MS: m/z [M+1]=235.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:10]1)=O)(C)(C)C.Cl>O1CCOCC1>[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction mixture, the solvent was removed under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in H2O (10 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with solid Na2CO3 until effervescence ceases
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CN(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09273028B2

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1 g, 2.99 mmol) was treated with Dioxane.HCl (30 mL) at 0° C. The reaction mixture was stirred at rt for 1 h. After completion of the reaction mixture, the solvent was removed under vacuo and the residue was dissolved in H2O (10 mL). The aqueous layer was treated with solid Na2CO3 until effervescence ceases and the solution was extracted with EtOAc (3×25 mL). The combined organic layer was dried over Na2SO4, concentrated to yield titled intermediate (700 mg, 92%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.41-7.25 (m, 5H), 5.08 (s, 2H), 3.95-3.78 (m, 2H), 3.22 (bs, 2H), 2.82-2.75 (m, 1H), 2.61-2.45 (m, 2H), 1.82-1.78 (m, 1H), 1.69-1.59 (m, 1H), 1.40-1.33 (m, 1H), 1.22-1.10 (m, 1H). ES-MS: m/z [M+1]=235.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:10]1)=O)(C)(C)C.Cl>O1CCOCC1>[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction mixture, the solvent was removed under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in H2O (10 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with solid Na2CO3 until effervescence ceases
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CN(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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